molecular formula C26H28N4O5 B455835 N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B455835
M. Wt: 476.5g/mol
InChI Key: NOQUMHWXYTUFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE: is a complex organic compound featuring a unique structure that combines adamantyl, pyrazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the adamantyl-pyrazole core. This can be achieved through the reaction of 1-adamantylamine with 3-chloropyrazole under basic conditions. The resulting intermediate is then coupled with 5-bromo-2-furaldehyde in the presence of a palladium catalyst to form the furan ring. Finally, the nitrophenoxy group is introduced via a nucleophilic substitution reaction using 4-methyl-2-nitrophenol and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. For example, the compound may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE: can be compared to other adamantyl-pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances stability and lipophilicity, while the nitrophenoxy and furan moieties provide opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C26H28N4O5/c1-16-2-4-22(21(8-16)30(32)33)34-15-20-3-5-23(35-20)25(31)27-24-6-7-29(28-24)26-12-17-9-18(13-26)11-19(10-17)14-26/h2-8,17-19H,9-15H2,1H3,(H,27,28,31)

InChI Key

NOQUMHWXYTUFTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)C45CC6CC(C4)CC(C6)C5)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)C45CC6CC(C4)CC(C6)C5)[N+](=O)[O-]

Origin of Product

United States

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